![molecular formula C28H27N3O3S B10816021 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-620058 is a chemical compound with the molecular formula C28H27N3O3S and a molecular weight of 485.6 grams per mole . It is primarily used in scientific research and is known for its role as a JAMM protease inhibitor . This compound is not intended for human or animal clinical diagnosis or treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620058 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods
Industrial production methods for WAY-620058 are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and safety standards. The production process may involve large-scale synthesis, purification, and quality assurance steps to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
WAY-620058 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-620058 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of WAY-620058 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
WAY-620058 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is studied for its potential therapeutic applications, particularly as a JAMM protease inhibitor.
Industry: It is used in the development of new materials and compounds with specific properties.
Mécanisme D'action
The mechanism of action of WAY-620058 involves its role as a JAMM protease inhibitor. JAMM proteases are a family of enzymes involved in the regulation of various cellular processes, including protein degradation and signaling pathways. WAY-620058 inhibits the activity of these enzymes, thereby affecting the cellular processes they regulate. The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
WAY-620058 can be compared with other JAMM protease inhibitors and similar compounds. Some of the similar compounds include:
WAY-316606: Another JAMM protease inhibitor with a different molecular structure.
PR-619: A broad-spectrum deubiquitinase inhibitor that also targets JAMM proteases.
NSC-632839: A compound with similar inhibitory activity against JAMM proteases.
WAY-620058 is unique due to its specific molecular structure and the particular pathways it affects
Propriétés
Formule moléculaire |
C28H27N3O3S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)but-3-enamide |
InChI |
InChI=1S/C28H27N3O3S/c1-33-24-6-4-5-20(18-24)17-21(28-30-25-7-2-3-8-26(25)35-28)19-27(32)29-22-9-11-23(12-10-22)31-13-15-34-16-14-31/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) |
Clé InChI |
BBRZYKRLSUTSMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




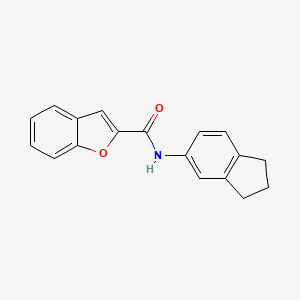
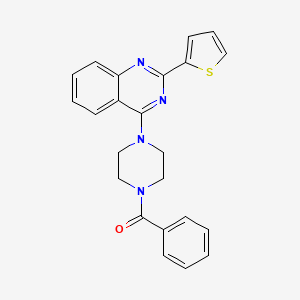
![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)
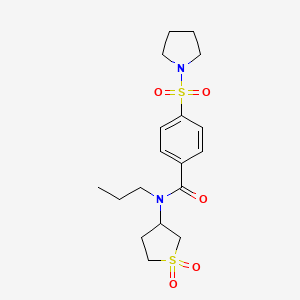
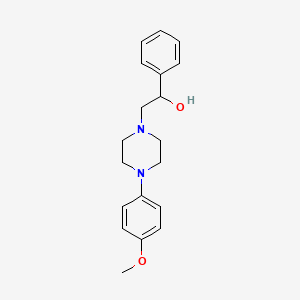
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)
![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
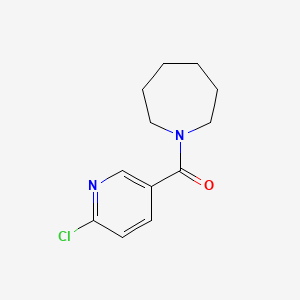
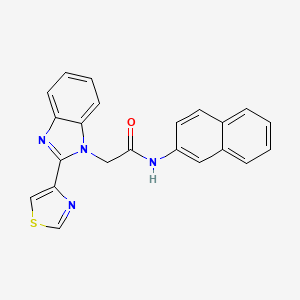

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
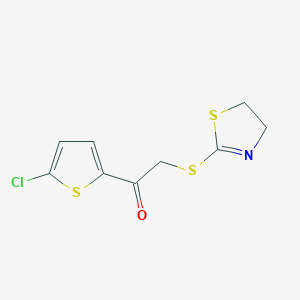
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)